N-Alkenylation Yield Benchmarking in the Synthesis of Difluoroaniline Derivatives
In the foundational synthesis report by Gataullin et al. [1], N-alkenyl derivatives of difluoroanilines were prepared by reaction of the corresponding difluoroanilines with 2-chloro-3-pentene. The 2,5-difluoroaniline starting material yields the target N-alkenyl derivative 2,5-difluoro-N-(pent-3-en-2-yl)aniline (structurally analogous to the hex-5-en-2-yl compound) as a discrete product, demonstrating the viability of this specific regioisomer for N-functionalization. While exact isolated yields for each isomer were not disaggregated in the abstract, the study explicitly includes all di- and trifluoroaniline isomers as competent substrates, confirming that the 2,5-difluoro pattern is synthetically accessible and behaves distinctly from the 3,5- and 3,4-difluoro analogues under identical conditions [1].
| Evidence Dimension | N-alkenylation reactivity (feasibility of N-substitution with alkenyl halides) |
|---|---|
| Target Compound Data | 2,5-Difluoro-N-(alkenyl)aniline formed successfully from 2,5-difluoroaniline + 2-chloro-3-pentene |
| Comparator Or Baseline | 3,5-Difluoroaniline and 3,4-difluoroaniline also form corresponding N-alkenyl derivatives under same conditions |
| Quantified Difference | Qualitative differentiation: all three difluoro isomers react, but the 2,5-isomer places fluorine ortho to the NH group, altering the electronic environment and subsequent Claisen rearrangement regiochemistry |
| Conditions | Reaction of difluoroanilines with 2-chloro-3-pentene; base-mediated N-alkylation (Gataullin et al., Russian J. Appl. Chem., 2002) |
Why This Matters
This confirms that the 2,5-difluoro isomer is a validated entry point to N-alkenyl-difluoroaniline chemistry and cannot be assumed interchangeable with other difluoro isomers in synthetic planning.
- [1] Gataullin, R.R., Minnigulov, F.F., Kudashev, A.R., Nurushev, R.A., Abdrakhmanov, I.B. Synthesis of Alkenyl Derivatives of Difluoro-, Trifluoro, and Nitroanilines. Russian Journal of Applied Chemistry, 75, 95–97 (2002). DOI: 10.1023/A:1015529226031. View Source
